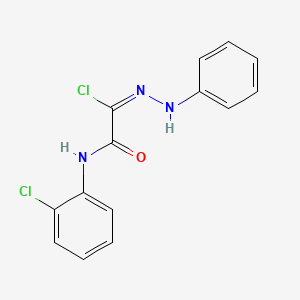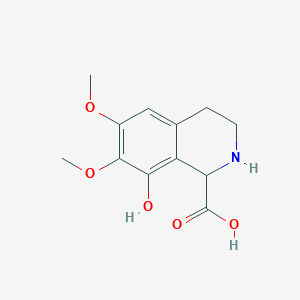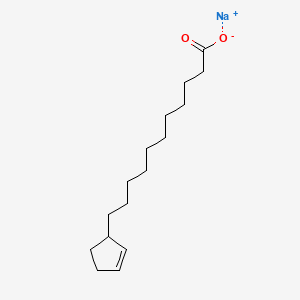
Cyclopropene, 1,3-dimethyl-2,3-bis(trifluoromethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dimethyl-2,3-bis(trifluoromethyl)cyclopropene is an organic compound with the molecular formula C7H6F6 It is a cyclopropene derivative characterized by the presence of two trifluoromethyl groups and two methyl groups attached to the cyclopropene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dimethyl-2,3-bis(trifluoromethyl)cyclopropene typically involves the trifluoromethylation of cyclopropene derivatives. One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be achieved using reagents such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of a strong base like tetrabutylammonium fluoride . The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of 1,3-dimethyl-2,3-bis(trifluoromethyl)cyclopropene may involve large-scale trifluoromethylation processes using similar reagents and conditions as those used in laboratory synthesis. The scalability of these methods depends on the availability of starting materials and the efficiency of the reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Dimethyl-2,3-bis(trifluoromethyl)cyclopropene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding cyclopropene oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced cyclopropene derivatives.
Substitution: The trifluoromethyl groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropene oxides, while reduction can produce reduced cyclopropene derivatives.
Applications De Recherche Scientifique
1,3-Dimethyl-2,3-bis(trifluoromethyl)cyclopropene has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound’s reactivity and stability make it useful in studying biological processes and interactions at the molecular level.
Mécanisme D'action
The mechanism of action of 1,3-dimethyl-2,3-bis(trifluoromethyl)cyclopropene involves its interaction with molecular targets through its trifluoromethyl groups. These groups can participate in various chemical reactions, including nucleophilic and electrophilic interactions. The compound’s reactivity is influenced by the electron-withdrawing nature of the trifluoromethyl groups, which can stabilize reaction intermediates and facilitate specific pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dimethylcyclopropene: Lacks the trifluoromethyl groups, resulting in different reactivity and applications.
2,3-Bis(trifluoromethyl)cyclopropene: Similar structure but without the methyl groups, leading to variations in chemical behavior.
Trifluoromethylcyclopropene: Contains only one trifluoromethyl group, affecting its stability and reactivity.
Uniqueness
1,3-Dimethyl-2,3-bis(trifluoromethyl)cyclopropene is unique due to the presence of both trifluoromethyl and methyl groups on the cyclopropene ring. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for various applications in research and industry .
Propriétés
Numéro CAS |
54932-73-9 |
|---|---|
Formule moléculaire |
C7H6F6 |
Poids moléculaire |
204.11 g/mol |
Nom IUPAC |
1,3-dimethyl-2,3-bis(trifluoromethyl)cyclopropene |
InChI |
InChI=1S/C7H6F6/c1-3-4(6(8,9)10)5(3,2)7(11,12)13/h1-2H3 |
Clé InChI |
AKXOAYDRRKXDIM-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C1(C)C(F)(F)F)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















